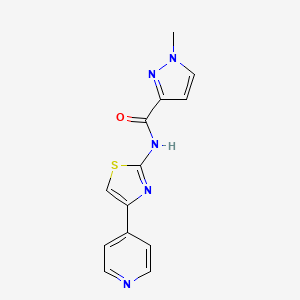

1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide

Descripción

This compound is a heterocyclic carboxamide featuring a pyrazole core substituted with a methyl group at position 1 and a thiazole ring at position 2.

Propiedades

IUPAC Name |

1-methyl-N-(4-pyridin-4-yl-1,3-thiazol-2-yl)pyrazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N5OS/c1-18-7-4-10(17-18)12(19)16-13-15-11(8-20-13)9-2-5-14-6-3-9/h2-8H,1H3,(H,15,16,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PUIAUTYFTJKURR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC(=N1)C(=O)NC2=NC(=CS2)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N5OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. The general synthetic route includes:

Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone.

Thiazole ring synthesis: The thiazole ring can be synthesized via the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides.

Coupling reactions: The final step involves coupling the pyrazole and thiazole rings with the pyridine moiety using appropriate coupling agents and conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesizers and continuous flow reactors to streamline the process.

Análisis De Reacciones Químicas

Types of Reactions

1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide can undergo various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur at the pyridine or thiazole rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

Antioxidant Activity

Research has shown that derivatives of pyrazole, including 1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide, exhibit notable antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress, which is linked to various diseases such as cancer and neurodegenerative disorders. In a study, the antioxidant activity was evaluated using various assays, demonstrating significant potential for therapeutic applications in oxidative stress-related conditions .

Antimicrobial Properties

The compound has been investigated for its antimicrobial activity against a range of pathogens. Studies have indicated that pyrazole derivatives can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents. For instance, compounds similar to this compound have shown effectiveness against strains such as Staphylococcus aureus and Escherichia coli .

Anti-inflammatory Effects

In the context of inflammation, this compound has demonstrated significant anti-inflammatory effects. Research indicates that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory pathways. The anti-inflammatory activity was assessed through various in vitro assays, revealing its potential in treating inflammatory diseases such as arthritis and colitis .

Anticancer Activity

The anticancer properties of this compound have been a focal point of recent studies. It has been shown to induce apoptosis in cancer cells and inhibit tumor growth in various cancer models. For example, derivatives with similar structures have been tested against breast cancer (MCF-7) and lung cancer (A549) cell lines, showing promising IC50 values indicative of their potency .

Enzyme Inhibition

This compound also exhibits enzyme inhibitory activities, particularly against cyclooxygenase (COX) enzymes involved in the inflammatory response. Docking studies suggest that it binds effectively to these enzymes, which could lead to the development of new anti-inflammatory drugs . Additionally, its interaction with other enzymes like farnesyl transferase has been explored, highlighting its potential in cancer therapy .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its pharmacological properties. Variations in substituents on the pyrazole ring and thiazole moiety have been systematically studied to enhance efficacy and reduce toxicity .

Table 1: Summary of Biological Activities

Mecanismo De Acción

The mechanism of action of 1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in key biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide and related compounds:

Key Observations:

Structural Variations Impact Activity :

- The pyridin-4-yl group in the target compound distinguishes it from analogs like 44 (), which uses a methoxyethoxy-pyridin-4-yl substituent. This difference may influence solubility or receptor binding in prion-related applications .

- The cyclopropanecarboxamide derivatives (e.g., 44–47 ) exhibit lower yields (6–43%) compared to simpler pyrazole-carboxamides, likely due to steric hindrance during synthesis .

The dihydroisoxazole-thiazole hybrids () are optimized for fungicidal activity, highlighting how minor heterocyclic modifications redirect applications from neurodegenerative to agricultural contexts .

Electronic and Steric Effects :

- Chlorine substitution () introduces electron-withdrawing effects, which may stabilize the pyrazole ring but reduce metabolic stability compared to methyl or methoxy groups .

Research Findings and Implications

- Synthetic Feasibility : The target compound’s synthesis likely follows methods similar to ’s General Procedure E, involving Suzuki-Miyaura couplings with pinacol boronate intermediates. Yields for such reactions vary widely (6–54%), depending on substituent bulkiness .

- Pharmacological Potential: While direct data are lacking, the pyridin-4-yl-thiazole motif aligns with prion disease inhibitors () and kinase modulators (), suggesting dual therapeutic avenues .

- Comparative Limitations : Unlike fungicidal analogs (), the absence of lipophilic groups (e.g., dihydroisoxazole) in the target compound may limit membrane permeability in microbial targets .

Actividad Biológica

1-methyl-N-(4-(pyridin-4-yl)thiazol-2-yl)-1H-pyrazole-3-carboxamide is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent studies and findings.

Chemical Structure and Properties

The compound features a complex structure that includes a pyrazole core, thiazole, and pyridine moieties. Its molecular formula is , indicating a diverse range of interactions with biological targets.

Antioxidant Activity

Recent research has indicated that derivatives of pyrazole, including those similar to this compound, exhibit significant antioxidant properties. In studies assessing the DPPH scavenging method, compounds with similar structures demonstrated IC50 values ranging from 15.89 to 57.12 mg/mL, suggesting a promising potential for antioxidant applications .

Antifungal Activity

A series of synthesized pyrazole derivatives have been evaluated for their antifungal properties. For instance, compounds with structural similarities showed moderate antifungal activity against phytopathogenic fungi such as Gibberella zeae and Fusarium oxysporum, achieving over 50% inhibition at concentrations of 100 µg/mL . This indicates that this compound could potentially be effective against fungal pathogens.

Anti-inflammatory Activity

The anti-inflammatory potential of pyrazole derivatives has been extensively studied. Compounds similar to our target have shown promising results in inhibiting COX enzymes, which are critical in the inflammatory pathway. For example, certain derivatives demonstrated significant COX-2 selectivity with IC50 values ranging from 0.034 to 0.052 µM . This suggests that the compound may serve as a potent anti-inflammatory agent with fewer gastrointestinal side effects compared to traditional non-steroidal anti-inflammatory drugs (NSAIDs).

The biological activities of this compound are likely mediated through several mechanisms:

- Inhibition of Enzymatic Activity : The compound may inhibit specific enzymes involved in oxidative stress and inflammation.

- Interaction with Cellular Targets : The structural components allow for interaction with various cellular receptors and pathways, influencing cell proliferation and apoptosis.

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives in preclinical settings:

- Antioxidant Study : A study demonstrated that a related thiazole-pyrazole derivative reduced oxidative stress markers in vitro by scavenging free radicals effectively.

- Antifungal Efficacy : In vivo studies showed that certain pyrazole compounds significantly reduced fungal load in infected plant tissues compared to untreated controls.

- Anti-inflammatory Trials : Animal models treated with specific pyrazole derivatives exhibited reduced paw edema and inflammatory markers, supporting their use as therapeutic agents in inflammatory diseases.

Q & A

Q. Optimization tips :

- Monitor reaction progress with TLC and adjust solvent polarity (e.g., DMF for polar intermediates) .

- Use catalysts (e.g., CuBr for Ullmann-type couplings) to enhance yields .

- Purify via column chromatography (hexane/EtOAc gradients) or recrystallization to achieve >95% purity .

Basic: What spectroscopic techniques are critical for characterizing this compound, and how are key functional groups identified?

Answer:

- 1H/13C NMR : Aromatic protons (δ 7.0–9.0 ppm) confirm pyridine and thiazole rings. Methyl groups (δ 2.5–3.5 ppm) validate the pyrazole substituent .

- HRMS : Exact mass analysis (e.g., m/z 327.1125 [M+H]+) ensures molecular integrity .

- IR : Amide C=O stretches (~1650 cm⁻¹) and pyridine C=N (~1600 cm⁻¹) confirm structural motifs .

Advanced: How can structure-activity relationship (SAR) studies be designed to explore the biological potential of this compound?

Answer:

- Substituent variation : Synthesize analogs with modified pyridine (e.g., 4-methoxy vs. 4-chloro) or pyrazole (N-methyl vs. N-ethyl) groups to assess impacts on target binding .

- Bioisosteric replacement : Replace thiazole with oxazole or triazole to evaluate heterocycle specificity .

- Assay selection : Use standardized kinase inhibition or antimicrobial assays (e.g., MIC determination against S. aureus) to quantify activity shifts .

Advanced: What computational methods are effective for predicting reaction pathways or optimizing synthetic routes?

Answer:

- Quantum chemical calculations : Employ density functional theory (DFT) to model transition states and identify rate-limiting steps (e.g., amide coupling) .

- Machine learning : Train models on reaction databases to predict optimal solvents/catalysts for cyclization steps .

- Molecular docking : Screen analogs against target proteins (e.g., EGFR kinase) to prioritize synthesis .

Advanced: How should researchers address contradictions in biological activity data across studies?

Answer:

- Standardize assays : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and assay conditions (e.g., ATP concentration in kinase assays) .

- Validate purity : Confirm compound integrity via HPLC (>98% purity) to rule out impurities as confounding factors .

- Dose-response analysis : Use IC50/EC50 curves to compare potency across studies .

Advanced: What analytical challenges arise in quantifying this compound in biological matrices, and how are they resolved?

Answer:

- Matrix interference : Use solid-phase extraction (SPE) or protein precipitation with acetonitrile to isolate the compound from plasma .

- Detection limits : Optimize LC-MS/MS parameters (e.g., ESI+ mode, MRM transitions) for sensitivity down to 1 ng/mL .

- Internal standards : Deuterated analogs (e.g., d3-methyl pyrazole) improve quantification accuracy .

Advanced: How can regioselectivity issues in pyrazole-thiazole coupling reactions be mitigated?

Answer:

- Protecting groups : Temporarily block reactive sites (e.g., pyrazole-NH with Boc) to direct coupling to the desired position .

- Catalyst screening : Test Pd/Cu systems for cross-coupling efficiency .

- Solvent effects : Use polar aprotic solvents (e.g., DMSO) to stabilize intermediates and reduce side reactions .

Advanced: What strategies are recommended for resolving low solubility in aqueous buffers during in vitro assays?

Answer:

- Co-solvents : Use DMSO (≤0.1% v/v) or cyclodextrins to enhance solubility without cytotoxicity .

- Prodrug design : Introduce hydrolyzable groups (e.g., phosphate esters) for improved bioavailability .

- Nanoformulation : Encapsulate in liposomes or polymeric nanoparticles for sustained release .

Advanced: How can researchers validate target engagement in cellular models?

Answer:

- Pull-down assays : Use biotinylated probes or click chemistry tags to isolate compound-bound proteins .

- Cellular thermal shift assay (CETSA) : Monitor protein denaturation shifts to confirm binding .

- CRISPR knockdown : Compare activity in target gene KO vs. WT cells to establish specificity .

Advanced: What mechanistic insights can be gained from studying metabolic stability in liver microsomes?

Answer:

- Metabolite profiling : Use LC-MS to identify oxidation (e.g., pyridine N-oxide) or demethylation products .

- CYP inhibition assays : Determine if the compound inhibits CYP3A4/2D6, impacting drug-drug interaction risks .

- Half-life optimization : Modify metabolically labile groups (e.g., methyl → trifluoromethyl) to enhance stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.